molecular formula C14H19BF3NO3 B577541 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine CAS No. 1256359-30-4

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B577541
CAS No.: 1256359-30-4
M. Wt: 317.115
InChI Key: KELJGVUNDSVSCJ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a complex organic compound characterized by its boronic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method starts with the reaction of 2-ethoxypyridine with trifluoromethylating agents to introduce the trifluoromethyl group at the 6-position. Subsequently, the boronic acid derivative is introduced using a boronic acid pinacol ester under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated synthesis platforms can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution Reactions: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Pyridine N-oxide derivatives from oxidation reactions.

  • Reduced trifluoromethyl derivatives from reduction reactions.

  • Substituted ethoxy derivatives from substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be employed in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: Utilized in the development of advanced materials and in catalysis processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activity. The trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for various applications.

Comparison with Similar Compounds

  • 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This makes it particularly useful in specific applications where stability and reactivity are critical.

Biological Activity

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a synthetic compound that incorporates a dioxaborolane moiety and a trifluoromethyl-pyridine structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C14H19BF3NO3
  • Molecular Weight : 303.11 g/mol
  • CAS Number : 53217168

Biological Activity Overview

The biological activity of this compound is largely influenced by its structural components. The presence of the dioxaborolane group suggests potential interactions with biological targets such as enzymes and receptors.

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the compound's bioavailability. The dioxaborolane moiety may facilitate interactions with nucleophiles in biological systems, potentially leading to inhibition of specific enzymes or pathways.

In Vitro Studies

Several studies have evaluated the compound's effects on various cell lines:

  • Cancer Cell Lines :
    • The compound demonstrated significant growth inhibition in tumorigenic cell lines at concentrations around 10 µM, while showing minimal effects on non-tumorigenic lines. This selective toxicity suggests potential for cancer therapy.
    • A study indicated that the compound inhibited key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
  • Enzyme Inhibition :
    • The compound was tested for its ability to inhibit specific enzymes related to cancer metabolism. Preliminary results showed an inhibition rate exceeding 60% at 100 µM concentration against target enzymes involved in tumor growth.

In Vivo Studies

In vivo evaluations have focused on the compound's efficacy in animal models:

  • Mouse Models :
    • Administration of the compound in high-fat diet-induced obesity models resulted in reduced weight gain and improved metabolic parameters, indicating a potential role in metabolic regulation.
    • The compound was shown to interact with critical residues in target proteins, enhancing its inhibitory effects on metabolic pathways.

Case Studies

  • Case Study 1: Anticancer Activity
    • A study involving murine liver cancer models demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the modulation of apoptotic pathways and downregulation of oncogenes.
  • Case Study 2: Metabolic Regulation
    • In a separate investigation focusing on obesity-related metabolic disorders, the compound was administered to mice over several weeks. Results indicated improved insulin sensitivity and reduced levels of circulating lipids.

Data Tables

Biological Activity Concentration (µM) Inhibition (%) Cell Line Type
Growth Inhibition10>60Tumorigenic
Enzyme Inhibition100>60Various
Weight Gain ReductionN/ASignificantMouse Model
Study Type Model Used Outcome
In VitroCancer Cell LinesGrowth inhibition
In VivoMouse ModelsReduced tumor size
Metabolic RegulationObesity ModelsImproved insulin sensitivity

Properties

IUPAC Name

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF3NO3/c1-6-20-11-8-9(7-10(19-11)14(16,17)18)15-21-12(2,3)13(4,5)22-15/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELJGVUNDSVSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OCC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682269
Record name 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-30-4
Record name Pyridine, 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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